REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:4]=1[C:5](OC)=[O:6].Cl.[NH2:17][OH:18].[OH-].[K+]>CO>[OH:18][NH:17][C:5](=[O:6])[C:4]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:12][C:3]=1[O:2][CH3:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
13.17 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
DISSOLUTION
|
Details
|
solids initially dissolved
|
Type
|
CUSTOM
|
Details
|
a solid precipitated out of solution
|
Type
|
WASH
|
Details
|
TLC (run in EtOAc) of an acid washed aliquot
|
Type
|
ADDITION
|
Details
|
H2O (100 ml) was added
|
Type
|
FILTRATION
|
Details
|
any undissolved solid collected by filtration off,
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol (IPA)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ONC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.23 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |